2-Piperidinecarboxylicacid,5-(acetylamino)-4-hydroxy-,[2R-(2alpha,4beta,5alpha)]-(9CI)
2-Piperidinecarboxylicacid,5-(acetylamino)-4-hydroxy-,[2R-(2alpha,4beta,5alpha)]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
114826-78-7
VCID:
VC0048900
InChI:
InChI=1S/C8H14N2O4/c1-4(11)10-6-3-9-5(8(13)14)2-7(6)12/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7+/m1/s1
SMILES:
CC(=O)NC1CNC(CC1O)C(=O)O
Molecular Formula:
C8H14N2O4
Molecular Weight:
202.21 g/mol
2-Piperidinecarboxylicacid,5-(acetylamino)-4-hydroxy-,[2R-(2alpha,4beta,5alpha)]-(9CI)
CAS No.: 114826-78-7
Main Products
VCID: VC0048900
Molecular Formula: C8H14N2O4
Molecular Weight: 202.21 g/mol
CAS No. | 114826-78-7 |
---|---|
Product Name | 2-Piperidinecarboxylicacid,5-(acetylamino)-4-hydroxy-,[2R-(2alpha,4beta,5alpha)]-(9CI) |
Molecular Formula | C8H14N2O4 |
Molecular Weight | 202.21 g/mol |
IUPAC Name | (2R,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H14N2O4/c1-4(11)10-6-3-9-5(8(13)14)2-7(6)12/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7+/m1/s1 |
Standard InChIKey | GUJHBRNJWPULMB-VQVTYTSYSA-N |
Isomeric SMILES | CC(=O)N[C@H]1CN[C@H](C[C@@H]1O)C(=O)O |
SMILES | CC(=O)NC1CNC(CC1O)C(=O)O |
Canonical SMILES | CC(=O)NC1CNC(CC1O)C(=O)O |
Synonyms | 2-Piperidinecarboxylicacid,5-(acetylamino)-4-hydroxy-,[2R-(2alpha,4beta,5alpha)]-(9CI) |
PubChem Compound | 13998649 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume